2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
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Overview
Description
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of phenoxyacetic acid and contains an isopropylsulfamoyl group attached to the phenoxy ring.
Preparation Methods
The general synthetic route can be summarized as follows :
- Formation of Phenoxyacetic Acid:
- Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.
- Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl
- Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl
- Introduction of Isopropylsulfamoyl Group:
- The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.
- Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
Chemical Reactions Analysis
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives of the phenoxy ring.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
- Common reagents: Halides, amines, or other nucleophiles.
- Major products: Substituted derivatives of the phenoxy ring.
Scientific Research Applications
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
- Biology:
- Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation .
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain herbicides and pesticides .
Mechanism of Action
The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- Pathways:
- By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.
- It may also interact with other cellular pathways involved in inflammation and pain.
Comparison with Similar Compounds
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
- Phenoxyacetic Acid:
- Lacks the isopropylsulfamoyl group.
- Used as a precursor in the synthesis of various herbicides and pharmaceuticals .
- 2,4-Dichlorophenoxyacetic Acid (2,4-D):
- Contains chlorine atoms on the phenoxy ring.
- Widely used as a herbicide .
- MCPA (2-Methyl-4-chlorophenoxyacetic Acid):
- Contains a methyl and a chlorine substituent on the phenoxy ring.
- Used as a selective herbicide for broadleaf weeds .
The uniqueness of this compound lies in its isopropylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCSQBNWZMLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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